molecular formula C17H17ClN2O3 B2557494 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide CAS No. 449154-59-0

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide

Cat. No.: B2557494
CAS No.: 449154-59-0
M. Wt: 332.78
InChI Key: IAWPUQABOMKFRR-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, diethylphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-9-8-13(20(22)23)10-15(14)18/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWPUQABOMKFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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